REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1.O>CN(C)C=O>[CH3:10][C:11]([Si:14]([CH3:16])([CH3:15])[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
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Details
|
was stirred under a nitrogen atmosphere at ambient temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
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Type
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ADDITION
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Details
|
The reaction mixture was poured into a separatory funnel
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ether layer was washed in turn with one portion of aqueous 10% sodium hydroxide, one portion of aqueous 10% hydrochloric acid, one portion of water, and one portion of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
STIRRING
|
Details
|
was stirred for 20 minutes with decolorizing carbon and neutral alumina
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OC1=CC=C(C=O)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |